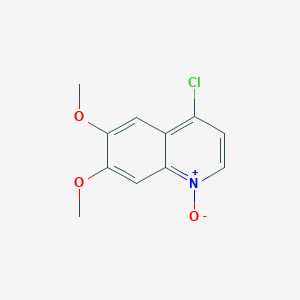4-Chloro-6,7-dimethoxyquinoline 1-oxide
CAS No.:
Cat. No.: VC17985006
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClNO3 |
|---|---|
| Molecular Weight | 239.65 g/mol |
| IUPAC Name | 4-chloro-6,7-dimethoxy-1-oxidoquinolin-1-ium |
| Standard InChI | InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3 |
| Standard InChI Key | NHDZCCNVRDQJQU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Chloro-6,7-dimethoxyquinoline 1-oxide features a quinoline backbone substituted with chlorine at position 4, methoxy groups at positions 6 and 7, and an N-oxide functional group at position 1. The IUPAC name 4-chloro-6,7-dimethoxyquinoline 1-oxide reflects this arrangement, with the N-oxide moiety introducing polarity and altering reactivity compared to the parent compound .
Physical and Chemical Characteristics
The compound exists as a pale yellow to beige powder under standard conditions. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.66 g/mol | |
| Boiling Point (Parent*) | 325.2°C at 760 mmHg | |
| Density (Parent*) | 1.265 g/cm³ | |
| LogP (Parent*) | 2.91 |
*Data for 4-chloro-6,7-dimethoxyquinoline provided for comparative context . The N-oxide derivative exhibits increased hydrophilicity due to the polar N→O bond, reducing its LogP value compared to the parent compound.
Synthesis and Preparation Pathways
Parent Compound Synthesis
The preparation of 4-chloro-6,7-dimethoxyquinoline, the precursor to the N-oxide derivative, follows a four-step sequence :
-
Nitration: 3,4-Dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone.
-
Condensation: Reaction with -dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
-
Reductive Cyclization: Catalytic hydrogenation induces ring closure to produce 4-hydroxy-6,7-dimethoxyquinoline.
-
Chlorination: Treatment with chlorinating agents (e.g., ) replaces the hydroxyl group with chlorine .
Oxidation to 1-Oxide
The N-oxide derivative forms via oxidation of the tertiary nitrogen in 4-chloro-6,7-dimethoxyquinoline. Common oxidants include:
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane
-
Hydrogen peroxide in acetic acid
-
Ozone under controlled conditions
Reaction conditions must balance oxidation efficiency with minimization of over-oxidation byproducts. The process typically achieves yields of 70–85% under optimized parameters .
Analytical Characterization Methods
Spectroscopic Identification
1H-NMR (DMSO-)
-
δ 8.86 (s, 1H, H-2)
-
δ 7.42 (s, 1H, H-5)
-
δ 7.37 (s, 1H, H-8)
-
δ 4.00/3.98 (2s, 6H, OCH)
The N-oxide group deshields adjacent protons, causing upfield shifts compared to the parent compound .
Chromatographic Quantification
HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile:Buffer (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 12.8 ± 0.3 min |
Method validation parameters meet ICH Q2(R1) criteria, with LOD/LOQ of 0.05%/0.15% .
Industrial Applications and Challenges
Synthetic Intermediate Utility
Though primarily an impurity, the compound finds niche applications:
-
Catalyst ligand: In asymmetric oxidations due to chiral N-oxide configuration
-
Coordination complexes: With transition metals (e.g., Pd, Ru) for cross-coupling reactions
Purification Challenges
Key hurdles in large-scale production include:
-
Similar polarity to API: Complicates chromatographic separation
-
Thermal instability: Degrades above 150°C, limiting distillation options
-
Solubility limitations: Requires polar aprotic solvents (DMF, DMSO)
Recent advances in countercurrent chromatography and molecularly imprinted polymers show promise for improved isolation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume